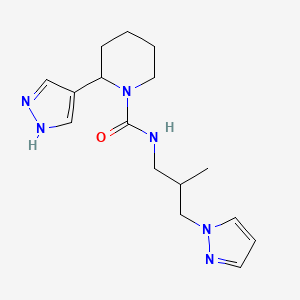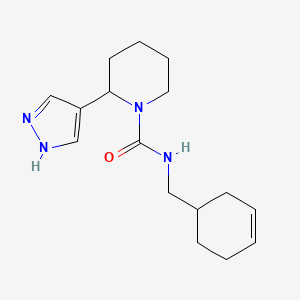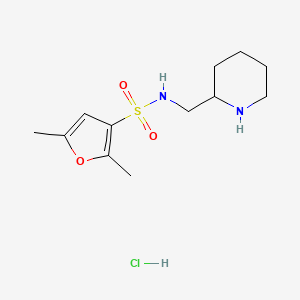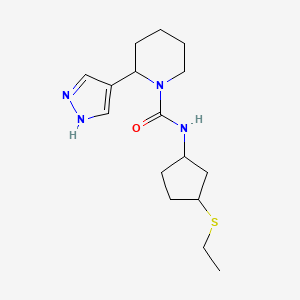![molecular formula C17H24N4O2 B7642833 N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642833.png)
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "compound A" and has been synthesized using a unique method that involves the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, studies have shown that this compound interacts with certain neurotransmitters in the brain, which can affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can affect the release of certain neurotransmitters, which can lead to changes in mood, behavior, and cognition. This compound has also been shown to have potential anticancer properties, which can help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One potential direction is to further investigate the mechanism of action of this compound, which can help to identify potential therapeutic applications. Another direction is to explore the potential use of this compound in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Additionally, further research can be conducted to explore the potential use of this compound in cancer research and treatment.
Méthodes De Synthèse
The synthesis of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves several steps, including the preparation of various reagents and solvents. The first step involves the preparation of 2-(1H-pyrazol-4-yl)piperidine-1-carboxylic acid, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(1H-pyrazol-4-yl)piperidine-1-carboxylate. This compound is then reacted with 2,5-dimethylfuran-3-amine to form this compound.
Applications De Recherche Scientifique
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience, where it has been used to study the mechanism of action of certain neurotransmitters. This compound has also been used in cancer research, where it has shown potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-8-15(13(3)23-11)12(2)20-17(22)21-7-5-4-6-16(21)14-9-18-19-10-14/h8-10,12,16H,4-7H2,1-3H3,(H,18,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXNWVZIAYZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)N2CCCCC2C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

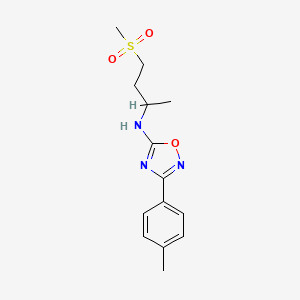
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[2-(2-methylpropoxy)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642762.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)
![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)
